molecular formula C5H9N3O B2830439 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine CAS No. 1153757-41-5

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine

Cat. No.: B2830439
CAS No.: 1153757-41-5
M. Wt: 127.147
InChI Key: ISIPXOYOBZPPHQ-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . This reaction is often carried out in the presence of organic bases such as triethylamine and solvents like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce various amine derivatives .

Scientific Research Applications

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine, also known as this compound hydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C5H10ClN3O, with a molecular weight of approximately 173.60 g/mol. The oxadiazole ring structure is significant as it contributes to the compound's reactivity and biological properties. The presence of the propan-2-amine moiety enhances its potential for interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer activities. A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (LXFA 629) . Another study reported that modifications to oxadiazole derivatives led to enhanced antitumor activity, particularly against renal cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has been shown to possess antibacterial properties against several microbial strains. The structure-activity relationship (SAR) studies indicated that specific substitutions on the oxadiazole ring could enhance antibacterial efficacy .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. It has been reported to inhibit key enzymes such as human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and cyclooxygenases (COX), which are implicated in cancer progression and inflammation .

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of oxadiazole derivatives, researchers synthesized several compounds and assessed their cytotoxicity using different cancer cell lines. The most active derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The study found that certain modifications to the oxadiazole ring led to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity IC50 Values (µM) Cell Lines/Organisms
Anticancer92.4HT-29, LXFA 629
AntibacterialVariesS. aureus, E. coli
AntifungalVariesCandida spp.

Properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-9-8-4/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPXOYOBZPPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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